Tert-butyl 3-hydroxy-3-propylazetidine-1-carboxylate
Description
Tert-butyl 3-hydroxy-3-propylazetidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with a hydroxyl group, a propyl group, and a tert-butyl carbamate protective group at the 1-position. This compound is primarily utilized in pharmaceutical research as a chiral intermediate or building block for drug discovery, leveraging its stereochemical complexity and functional group versatility.
Properties
IUPAC Name |
tert-butyl 3-hydroxy-3-propylazetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-5-6-11(14)7-12(8-11)9(13)15-10(2,3)4/h14H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QORFCPGELQOTPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CN(C1)C(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-hydroxy-3-propylazetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl esters. One common method is the reaction of 3-hydroxyazetidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-hydroxy-3-propylazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) or thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: PCC, DMP, and other mild oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: TsCl, SOCl2, and other halogenating agents.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of various substituted azetidine derivatives.
Scientific Research Applications
Tert-butyl 3-hydroxy-3-propylazetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-hydroxy-3-propylazetidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the azetidine ring can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s structural uniqueness lies in its azetidine core (4-membered ring) and dual substitution at the 3-position (hydroxy and propyl groups). Comparisons with related compounds highlight key differences in ring size, substituents, and functional groups:
*Note: The molecular formula for the target compound is inferred based on structural analogs.
Key Observations :
Physicochemical and Stability Properties
- Stability : The tert-butyl carbamate (Boc) group enhances stability under basic conditions and during storage, as seen in analogs like tert-butyl (3s,4r)-3-(hydroxymethyl)pyrrolidine-1-carboxylate, which remains stable under recommended storage conditions . In contrast, tert-butyl alcohol (a simpler analog) decomposes upon contact with strong acids or oxidizers, producing flammable gases like isobutylene .
- Solubility: Hydroxy and propyl substituents likely improve aqueous solubility compared to non-polar analogs (e.g., tert-butylbenzene). However, the Boc group may reduce solubility in polar solvents, a trade-off observed in related compounds .
Biological Activity
Tert-butyl 3-hydroxy-3-propylazetidine-1-carboxylate (CAS No. 398489-36-6) is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 215.29 g/mol. The compound features a tert-butyl group, a hydroxy group, and an azetidine ring, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 215.29 g/mol |
| CAS Number | 398489-36-6 |
| Purity Specification | Not specified |
| Storage Conditions | Sealed in dry, 2-8°C |
This compound has been studied for its potential neuroprotective effects. Preliminary studies indicate that it may function as an inhibitor of β-secretase and acetylcholinesterase, both of which are implicated in the pathogenesis of Alzheimer's disease.
- β-secretase Inhibition : The compound has shown moderate inhibition of β-secretase with an IC value of approximately 15.4 nM, suggesting it may reduce amyloid beta peptide aggregation, a hallmark of Alzheimer's pathology .
- Acetylcholinesterase Inhibition : It also inhibits acetylcholinesterase with a Ki value of 0.17 μM, which could enhance cholinergic neurotransmission by preventing the breakdown of acetylcholine .
Neuroprotective Effects
In vitro studies have demonstrated that this compound can protect astrocytes from amyloid beta-induced toxicity. The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential role in mitigating neuroinflammation associated with neurodegenerative diseases .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Neuroprotection : A study showed that treatment with this compound resulted in a reduction of oxidative stress markers in astrocytes exposed to amyloid beta . This suggests that the compound may help maintain cellular integrity in neurodegenerative conditions.
- Animal Model Research : In vivo experiments using rat models indicated that while the compound exhibited protective effects in vitro, its bioavailability in the brain was limited, necessitating further research to enhance its delivery mechanisms for effective therapeutic use .
Q & A
Q. What are the common synthetic routes for Tert-butyl 3-hydroxy-3-propylazetidine-1-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions starting from azetidine or piperidine derivatives. A widely used method employs tert-butyl hydroperoxide as an oxidizing agent to introduce the tert-butyl ester group, with reaction conditions requiring strict temperature control (e.g., 0–25°C) and solvents like tetrahydrofuran (THF) or dichloromethane (DCM) . Catalysts such as palladium or nickel complexes may enhance regioselectivity, while pH adjustments (neutral to mildly acidic) prevent unwanted side reactions . Yield optimization often involves iterative adjustments of reagent stoichiometry and reaction time, validated via thin-layer chromatography (TLC) or HPLC .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Structural validation relies on a combination of analytical techniques:
- NMR spectroscopy : and NMR identify key functional groups (e.g., tert-butyl at δ ~1.4 ppm, hydroxyl proton at δ ~3.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H] at m/z 244.18 for CHNO) .
- X-ray crystallography : Single-crystal diffraction resolves stereochemistry and bond angles, often using SHELX programs for refinement .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., conflicting NMR shifts) be resolved during structural characterization?
Discrepancies in spectral data may arise from solvation effects, tautomerism, or impurities. Methodological steps include:
- Solvent screening : Compare NMR spectra in deuterated DMSO, CDCl, or DO to assess solvent-induced shifts .
- Dynamic NMR experiments : Variable-temperature NMR can reveal conformational exchange broadening .
- Complementary techniques : Pair crystallography (SHELXL refinement) with computational chemistry (DFT-based NMR prediction) to validate assignments .
Q. What strategies mitigate regioselectivity challenges during functionalization of the azetidine ring?
Regioselective modification (e.g., hydroxyl or propyl group substitution) requires careful design:
- Protecting groups : Use Boc (tert-butoxycarbonyl) to shield reactive amines during alkylation .
- Catalytic control : Palladium-catalyzed cross-coupling or enzymatic methods improve selectivity for C-3 position reactions .
- Computational guidance : Reaction path searches via quantum chemical calculations (e.g., ICReDD methods) predict transition states and optimize pathways .
Q. How can researchers address discrepancies in reported biological activity data for derivatives of this compound?
Variability in bioactivity studies often stems from differences in assay design or compound purity. Solutions include:
- Standardized assays : Use identical cell lines (e.g., HEK293 for receptor binding) and control compounds .
- Purity validation : Ensure >95% purity via HPLC with UV/ELSD detection, as impurities <5% can skew IC values .
- Meta-analysis : Compare data across studies using tools like PubChem BioAssay to identify outliers or methodological biases .
Q. What advanced techniques optimize reaction scalability while maintaining stereochemical fidelity?
For industrial translation without chiral loss:
- Continuous flow reactors : Enhance heat/mass transfer for exothermic steps (e.g., esterification) .
- Chiral auxiliaries : Temporarily introduce groups (e.g., Evans oxazolidinones) to enforce stereochemistry during propyl group addition .
- DOE (Design of Experiments) : Apply factorial design to test variables (temperature, catalyst loading) and identify critical parameters .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
